molecular formula C8H14N8 B12917377 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 92334-14-0

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B12917377
CAS No.: 92334-14-0
M. Wt: 222.25 g/mol
InChI Key: UURSTKOJEGGOMX-UHFFFAOYSA-N
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Description

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazine derivative with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine stands out due to its specific hydrazinyl and butyl substituents, which confer unique chemical and biological properties. These structural features make it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound belonging to the triazolopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an enzyme inhibitor and receptor modulator, as well as its promising anticancer, antimicrobial, and antiviral properties.

The compound's chemical structure contributes significantly to its biological activity. Below are key properties:

PropertyValue
CAS Number92334-14-0
Molecular FormulaC₈H₁₄N₈
Molecular Weight222.25 g/mol
IUPAC Name3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidin-5-amine
InChI KeyUURSTKOJEGGOMX-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions with binding sites. These interactions can lead to significant alterations in cellular pathways and biological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacteria and fungi, suggesting that this class of compounds could be effective in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, triazole-fused compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:
In a recent study assessing the cytotoxicity of related compounds on human cancer cell lines (A431 and HepG2), it was found that modifications in the hydrazinyl and butyl substituents significantly influenced the anticancer activity. Compounds with specific substitutions demonstrated IC50 values lower than established chemotherapeutics like doxorubicin .

Antiviral Activity

The antiviral properties of triazolo[4,5-d]pyrimidines have also been investigated. Some studies have reported that these compounds can act as inhibitors of viral enzymes or interfere with viral replication processes. Notably, molecular docking studies have shown promising interactions with viral proteins associated with pathogens like SARS-CoV-2 .

Comparison with Similar Compounds

This compound can be compared with other heterocyclic compounds known for their biological activities:

CompoundActivity TypeNotable Features
Pyrazolo[3,4-d]pyrimidineAnticancerKnown for strong cytotoxic effects
Selenazolo[4,5-d]pyrimidineAntimicrobialUnique reactivity and broad-spectrum activity
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTherapeutic agentInvestigated for multiple therapeutic applications

Properties

CAS No.

92334-14-0

Molecular Formula

C8H14N8

Molecular Weight

222.25 g/mol

IUPAC Name

3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C8H14N8/c1-2-3-4-16-7-5(14-15-16)6(13-10)11-8(9)12-7/h2-4,10H2,1H3,(H3,9,11,12,13)

InChI Key

UURSTKOJEGGOMX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=NC(=C2N=N1)NN)N

Origin of Product

United States

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